1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea
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Overview
Description
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is a chemical compound with the molecular formula C13H12Br2N4O . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H12Br2N4O . The InChI representation of the molecule isInChI=1S/C13H12Br2N4O/c1-7-3-9(14)5-16-11(7)18-13(20)19-12-8(2)4-10(15)6-17-12/h3-6H,1-2H3,(H2,16,17,18,19,20)
. Physical And Chemical Properties Analysis
The molecular weight of this compound is 400.07 . The molecule has a complexity of 314 and a topological polar surface area of 66.9Ų . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Synthesis and Characterization
Urea and thiourea derivatives, including those similar to 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea, are synthesized and characterized through spectrometry analyses. These compounds exhibit antibacterial and antifungal activities, showcasing their potential in pharmaceutical applications (Alabi et al., 2020). Additionally, urea derivatives serve as intermediates in the synthesis of small molecule anticancer drugs, highlighting their importance in drug development processes (Zhang et al., 2019).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bromo-substituted aromatic dicarboxylic acid, when assembled with urea derivatives, leads to the formation of one-dimensional coordination polymers. These structures are studied for their potential in gas storage, separation, and catalysis, illustrating the adaptability of urea derivatives in constructing functional materials (Zhang & Zhang, 2018).
Supramolecular Chemistry
Urea derivatives exhibit unique conformational preferences and can undergo solvent-dependent cis-trans switching. This property is essential for developing responsive materials and sensors, demonstrating the application of urea derivatives in designing supramolecular systems with dynamic behaviors (Matsumura et al., 2013).
Antimicrobial and Antifungal Activities
The synthesis and characterization of urea derivatives reveal their potential in antimicrobial and antifungal applications. These compounds, through their structural diversity, offer a broad spectrum of activity against various pathogens, underscoring their significance in developing new antimicrobial agents (Lloyd & Steed, 2011).
Future Directions
While specific future directions for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea are not available, it’s worth noting that compounds with similar structures, such as imidazole-containing compounds, have shown a broad range of chemical and biological properties, making them valuable in the development of new drugs .
Properties
IUPAC Name |
1,3-bis(5-bromo-3-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N4O/c1-7-3-9(14)5-16-11(7)18-13(20)19-12-8(2)4-10(15)6-17-12/h3-6H,1-2H3,(H2,16,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOLIQYWUCTHLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)NC2=NC=C(C=C2C)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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